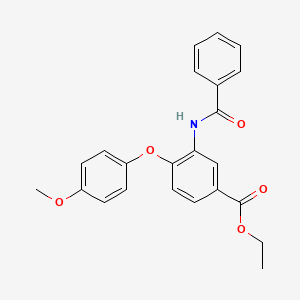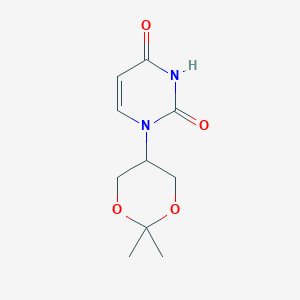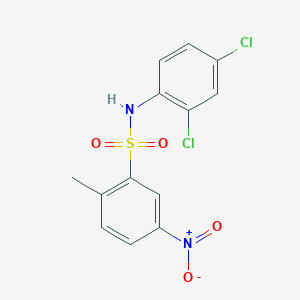![molecular formula C25H35N3O2 B14417947 N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) CAS No. 87040-60-6](/img/structure/B14417947.png)
N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features an acridine core linked to butan-1-amine groups via oxyethane bridges, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Attachment of Oxyethane Bridges: The oxyethane bridges are introduced by reacting the acridine core with ethylene glycol under acidic conditions.
Introduction of Butan-1-amine Groups: The final step involves the reaction of the intermediate compound with butan-1-amine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-1-amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted nucleophiles.
Applications De Recherche Scientifique
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) involves its interaction with biological molecules. The acridine core can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer therapies. The oxyethane and butan-1-amine groups enhance the compound’s solubility and facilitate its interaction with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Acridine-3,6-diylbis(1H-1,2,3-triazole-1,4-diylbenzene-3,1-diyl)]bis[3-(diethylamino)propanamide]
- 2,2’-[3,6-Acridinediylbis(oxy)]bis(N,N-diethylethanamine)
Uniqueness
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) stands out due to its unique combination of an acridine core with oxyethane and butan-1-amine groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
87040-60-6 |
|---|---|
Formule moléculaire |
C25H35N3O2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-[2-[6-[2-(butylamino)ethoxy]acridin-3-yl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H35N3O2/c1-3-5-11-26-13-15-29-22-9-7-20-17-21-8-10-23(19-25(21)28-24(20)18-22)30-16-14-27-12-6-4-2/h7-10,17-19,26-27H,3-6,11-16H2,1-2H3 |
Clé InChI |
RFSNJQPUVJIJKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)

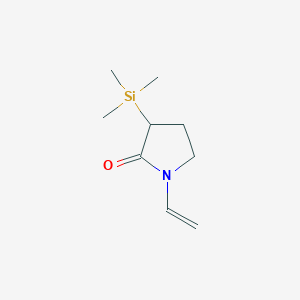
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
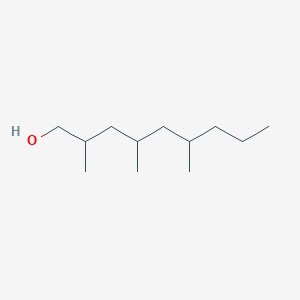
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
